molecular formula C11H10N2O4 B108568 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 16348-07-5

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B108568
CAS No.: 16348-07-5
M. Wt: 234.21 g/mol
InChI Key: PEYOYDLJJVRUQB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzaldehyde with urea and malonic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2-Hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methoxyphenyl group but shares the core pyrimidine structure.

    1-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but without the methoxy group.

Uniqueness: 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacophore and its versatility in synthetic applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYOYDLJJVRUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362501
Record name 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16348-07-5
Record name 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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